N-Phenyldibenzo[b,d]furan-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-phenyldibenzofuran-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c1-2-7-13(8-3-1)19-16-11-6-10-15-14-9-4-5-12-17(14)20-18(15)16/h1-12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQLWSABIFMTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Dibenzofuran Based Compounds in Contemporary Organic Chemistry
Dibenzofuran (B1670420) is a heterocyclic organic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. This structure imparts a unique set of properties that make it a valuable building block in materials science.
Dibenzofuran derivatives are noted for their high thermal stability and wide energy gap, which are crucial properties for host materials in phosphorescent OLEDs (PhOLEDs). rsc.orgresearchgate.netresearchgate.net The rigid and planar nature of the dibenzofuran core provides good charge carrier mobility. Researchers have synthesized and investigated numerous dibenzofuran-based compounds for their applications in organic electronics. For example, triazine-dibenzofuran-based n-type host materials have been developed for high-efficiency and long-lifetime green PhOLEDs. rsc.orgresearchgate.net Furthermore, the substitution position on the dibenzofuran core has been shown to significantly affect the electrochemical and photophysical properties of the resulting materials. rsc.org In the realm of solar energy, dibenzofuran derivatives have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating impressive power conversion efficiencies. rsc.orgrsc.org
Role of Aromatic Amine Structures in Functional Materials
Aromatic amines are a class of organic compounds where a nitrogen atom is directly connected to an aromatic ring. This structural motif is fundamental to the design of a wide array of functional organic materials.
The nitrogen atom in an aromatic amine possesses a lone pair of electrons, which can be delocalized into the aromatic system, making these compounds effective hole-transporting materials. The triphenylamine (B166846) unit, a common aromatic amine structure, is widely used in the development of HTMs for perovskite solar cells and as a donor unit in thermally activated delayed fluorescence (TADF) emitters for OLEDs. The ability to easily form stable radical cations is a key characteristic of aromatic amines that facilitates efficient charge transport. The specific arrangement and connectivity of the aromatic amine units within a molecule can be tailored to fine-tune the energy levels, solubility, and film-forming properties of the material.
Overview of Research Trajectories for N Phenyldibenzo B,d Furan 4 Amine and Derivatives
Palladium-Catalyzed Amination Strategies
Palladium catalysis is a cornerstone in the formation of carbon-nitrogen bonds, and it plays a crucial role in the synthesis of aryl amines like this compound.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org While direct synthesis of this compound via this method is a primary application, the reverse is also synthetically valuable. This compound can serve as a sophisticated amine precursor in subsequent Buchwald-Hartwig reactions to construct more complex molecules.
The reaction generally involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is critical and has been the subject of extensive research to improve reaction efficiency and scope. wikipedia.orgorganic-chemistry.org
Table 1: Representative Ligands for Buchwald-Hartwig Amination
| Ligand Name | Abbreviation | Key Features |
| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | XPhos | Bulky, electron-rich ligand effective for a wide range of substrates. |
| [1,1'-Bis(diphenylphosphino)ferrocene] | dppf | Bidentate ligand, provides good yields and reaction rates. wikipedia.org |
| 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl | RuPhos | Highly active for sterically hindered substrates. |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd2(dba)3 | A common palladium precursor for generating the active Pd(0) catalyst. nih.gov |
The selection of the appropriate ligand and reaction conditions is crucial for the successful amination of various aryl halides with different amines. nih.govlibretexts.org
The construction of the dibenzofuran core itself can be achieved through intramolecular palladium-catalyzed cyclization. datapdf.com A common strategy involves the C-H activation and subsequent C-O bond formation of a diaryl ether precursor. datapdf.comresearchgate.net This approach offers a direct route to the dibenzofuran skeleton.
For instance, a phenol (B47542) can be arylated at the ortho position, followed by a palladium-catalyzed intramolecular C-H activation/C-O cyclization to yield the dibenzofuran ring system. datapdf.com This method is tolerant of various functional groups, making it a versatile tool for synthesizing substituted dibenzofurans. datapdf.comacs.org The catalytic cycle often involves a Pd(0)/Pd(II) process, with air sometimes used as the oxidant. datapdf.com
Another approach involves the palladium-catalyzed cyclization of o-iododiaryl ethers. biointerfaceresearch.comorganic-chemistry.org This reaction can be performed using a reusable Pd/C catalyst under ligand-free conditions, offering a more sustainable synthetic route. organic-chemistry.org
Copper-Catalyzed Ullmann-Type Reactions for Dibenzofuran Amine Formation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, representing an alternative to palladium-catalyzed methods. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures, often in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org
The traditional Ullmann reaction often required harsh conditions, but modern advancements have introduced milder protocols using various ligands and copper sources. researchgate.netnih.gov For the synthesis of this compound, this would involve the reaction of 4-halodibenzo[b,d]furan with aniline (B41778) in the presence of a copper catalyst.
Table 2: Conditions for Ullmann-Type Amination Reactions
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| CuI | N-Methylglycine or L-Proline | K2CO3 | DMSO | 40-90. nih.gov |
| Copper Nanoparticles | Ligand-free | K3PO4 | Toluene | 110 |
| CuI | Phenanthroline | K2CO3 | NMP | >210. wikipedia.org |
The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the amination of aryl halides and is a relevant pathway for synthesizing compounds like this compound. wikipedia.org
Transition Metal-Free Synthesis Routes for Dibenzofuran Derivatives
While transition metal catalysis is dominant, there is growing interest in developing synthetic routes that avoid these metals. For the construction of the related 2,3-dihydrobenzofuran (B1216630) scaffold, several transition-metal-free methods have been reported, which could potentially be adapted for dibenzofuran synthesis. nih.govdntb.gov.ua These methods often rely on the use of strong bases or acids to promote cyclization reactions. nih.gov For example, base-mediated [4+1] cyclization reactions have been employed to construct dihydrobenzofuran rings. nih.gov
Ring Annulation and Cycloaddition Reactions for Dibenzofuran Core Construction
Ring annulation and cycloaddition reactions provide powerful strategies for constructing the dibenzofuran core from simpler starting materials.
The Diels-Alder reaction, a [4+2] cycloaddition, can be a key step in the synthesis of the dibenzofuran skeleton. researchgate.netconicet.gov.arwikimedia.org One approach involves the reaction of a substituted furan (B31954), acting as the diene, with a suitable dienophile to form a bicyclic intermediate. Subsequent aromatization then leads to the dibenzofuran ring system.
For example, nitrobenzofurans can act as dienophiles in polar Diels-Alder reactions with electron-rich dienes. researchgate.netconicet.gov.ar The nitro group activates the dienophile and can be subsequently eliminated under thermal conditions, providing a straightforward route to the dibenzofuran core. researchgate.net Another strategy utilizes vinyl furans in Diels-Alder reactions to construct the benzofuran (B130515) ring, which can then be further elaborated to a dibenzofuran. wikimedia.org
Benzannulation of 2-Nitrobenzofurans
A notable and efficient method for constructing the dibenzofuran framework is through the benzannulation of readily accessible 2-nitrobenzofurans. wikipedia.orgwikipedia.org This strategy provides a powerful route to highly functionalized dibenzofurans. One such approach involves a base-mediated [4+2] annulation of 2-nitrobenzofurans with α,α-dicyanoalkenes. wikipedia.org This reaction proceeds smoothly in water with cesium carbonate as the base, following a tandem vinylogous Michael addition/cyclization/tautomerization/elimination sequence to afford a wide array of dibenzofuran derivatives in good to high yields. wikipedia.org
Another pathway involves the double functionalization of 2'-amino-biphenyl-2-ols, where a mild, transition-metal-free reaction using sodium nitrite (B80452) in trifluoroacetic acid and water achieves both nitration and cycloetherification to yield 4-nitrodibenzofurans. psu.edu The resulting nitro-substituted dibenzofuran can then be readily converted to the corresponding aminodibenzofuran, a key precursor for the target molecule. psu.edu The reactivity of the dibenzofuran ring towards electrophilic substitution, such as nitration, generally follows the order of positions 3 > 2 > 1 > 4, based on electron density. psu.edu
Functional Group Transformations and Derivatization from Precursor Dibenzofurans
Once the dibenzofuran scaffold is in place, the introduction of the N-phenylamino group at the 4-position is typically achieved through functional group transformations, most notably through the formation of a carbon-nitrogen bond.
Amination of Dibenzofuran Scaffolds
The primary methods for the N-arylation of the dibenzofuran core are the Buchwald-Hartwig amination and the Ullmann condensation. These cross-coupling reactions are cornerstones of modern organic synthesis for forming C-N bonds. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction is known for its high efficiency, broad substrate scope, and tolerance of various functional groups. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 4-halodibenzofuran (e.g., 4-bromodibenzofuran (B1267964) or 4-iododibenzofuran) with aniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. libretexts.org
The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds between an aryl halide and an amine. wikipedia.org While often requiring higher temperatures than the Buchwald-Hartwig reaction, modern protocols have been developed using soluble copper catalysts with ligands such as diamines or amino acids, which allow for milder reaction conditions. wikipedia.orgnih.gov The Goldberg reaction, a variation of the Ullmann condensation, is particularly relevant for the coupling of anilines with aryl halides. wikipedia.org The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
A direct synthesis of the precursor, 4-aminodibenzofuran, has been developed through a two-step process starting from dibenzofuran. This involves nitrosation at the 4-position using an organic alkali and a nitrite, followed by reduction of the nitroso group to an amine. This method is advantageous due to its mild conditions and the use of inexpensive starting materials.
The choice between the Buchwald-Hartwig and Ullmann methodologies can depend on the specific substrates, desired reaction conditions, and cost considerations. Below is a comparative table of these amination strategies.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Goldberg Reaction) |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper salts (e.g., CuI, Cu₂O) or copper metal |
| Ligands | Phosphine-based (e.g., BINAP, XPhos, BrettPhos) | Diamines, amino acids (e.g., L-proline), phenanthroline |
| Reaction Conditions | Generally milder temperatures | Traditionally high temperatures, though modern methods allow for milder conditions |
| Substrate Scope | Very broad for both aryl halide and amine | Good, particularly for activated aryl halides and anilines |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Often requires a base like K₂CO₃ or KOH |
Post-Synthetic Modification Strategies
Further derivatization of this compound allows for the fine-tuning of its chemical and physical properties. These modifications can be directed at either the dibenzofuran core or the pendant phenyl ring.
Electrophilic aromatic substitution reactions on the this compound scaffold can introduce additional functional groups. The -NH- group is a strong activating group, directing electrophiles to the ortho and para positions of the phenyl ring. byjus.com Similarly, the dibenzofuran nucleus itself can undergo electrophilic substitution, although the directing effects of the existing N-phenylamino group would influence the regioselectivity. Common electrophilic substitutions include halogenation, nitration, and Friedel-Crafts reactions.
Derivatization can also be achieved by targeting the amine functionality itself. Acylation, the reaction with an acyl chloride or anhydride, can form an amide derivative. This is a common strategy to modify the electronic properties of the amine or to introduce further reactive handles. researchgate.net Chemical derivatization is a widely used technique to enhance detectability in analytical methods like HPLC by introducing chromophoric or fluorophoric groups. researchgate.netnih.gov Reagents such as dansyl chloride or those with a benzofurazan (B1196253) structure are employed for this purpose, reacting with the amine to form highly detectable derivatives. researchgate.netnih.gov
These post-synthetic modifications are crucial for developing new materials with tailored properties for applications in fields such as organic electronics and pharmacology.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Applications
¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons). In the case of this compound, the spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the dibenzo[b,d]furan core and the phenyl group will exhibit distinct chemical shifts influenced by their position relative to the oxygen and nitrogen atoms and the anisotropic effects of the fused ring system. The N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
For substituted analogues, the ¹H NMR spectra would reflect the influence of the additional functional groups. For instance, in N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine, the tert-butyl group would present a characteristic sharp singlet in the upfield region (around δ 1.3 ppm) integrating to nine protons.
Table 1: Illustrative ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Multiplet |
| N-H Proton | Variable (e.g., 5.0 - 8.0) | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Applications
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. libretexts.org The carbons of the dibenzo[b,d]furan and phenyl rings are expected to resonate in the downfield region (δ 100-160 ppm). Carbons directly attached to the heteroatoms (oxygen and nitrogen) will be significantly deshielded and appear at the lower end of this range. libretexts.org The presence of sp² hybridized carbons results in a notable downfield shift. libretexts.org
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 130 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-O | 150 - 160 |
| Aromatic Quaternary Carbons | 120 - 140 |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for confirming the molecular weight of a synthesized compound. For this compound (C₁₈H₁₃NO), the expected monoisotopic mass is approximately 259.10 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The mass spectrum will show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used.
For analogues such as N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine (C₂₂H₂₁NO), the expected molecular weight is approximately 315.41 g/mol . bldpharm.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would typically appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ range. The C-O-C stretching of the furan ring system would likely produce a strong absorption band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| Aryl C-O Stretch | 1200 - 1250 | Strong |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis in Synthetic Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic compounds. For this compound and its analogues, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high purity sample will show a single, sharp, and symmetrical peak. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the best separation of the main product from any impurities or starting materials. nih.govwur.nl For aromatic amines that may have poor retention, derivatization can be used to improve their chromatographic behavior. mdpi.com
Table 4: General HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient nih.gov |
| Detector | UV-Vis (e.g., at 254 nm) nih.gov |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
Photophysical Properties and Excited State Dynamics of N Phenyldibenzo B,d Furan 4 Amine Derivatives
Absorption and Emission Spectroscopy in Solution and Condensed Phases
The electronic absorption and emission spectra of N-Phenyldibenzo[b,d]furan-4-amine derivatives are governed by the electronic transitions between the ground state and various excited states. In a typical donor-acceptor (D-A) system like this, where the dibenzofuran-amine moiety acts as the donor and the phenyl group can be substituted with acceptor units, the absorption spectrum is expected to show bands corresponding to localized π-π* transitions within the aromatic systems and an intramolecular charge transfer (ICT) band.
The ICT band, typically the lowest energy absorption, is highly sensitive to the solvent polarity. In non-polar solvents, this band would appear at higher energies. With increasing solvent polarity, a bathochromic (red) shift is anticipated due to the stabilization of the more polar charge-transfer excited state.
The emission spectra of these compounds are also expected to be highly solvatochromic. In the excited state, the molecule exhibits a larger dipole moment due to charge separation. Polar solvents will stabilize this excited state more than the ground state, leading to a significant red shift in the emission wavelength. In the solid state, or condensed phases, the emission properties will be influenced by molecular packing and intermolecular interactions. Aggregation-caused quenching (ACQ) is a common phenomenon where fluorescence intensity decreases in the solid state. However, for some specifically designed derivatives, aggregation-induced emission (AIE) could be observed.
A hypothetical data table for a derivative, N-(4-cyanophenyl)dibenzo[b,d]furan-4-amine, illustrating the expected solvatochromism is presented below.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Hexane | 1.88 | 350 | 420 |
| Toluene | 2.38 | 355 | 445 |
| Dichloromethane | 8.93 | 365 | 480 |
| Acetonitrile (B52724) | 37.5 | 370 | 510 |
Luminescence Mechanisms, including Thermally Activated Delayed Fluorescence (TADF)
The primary luminescence mechanism for many organic fluorophores is prompt fluorescence, arising from the direct decay of the lowest singlet excited state (S₁) to the ground state (S₀). However, for donor-acceptor molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), a mechanism known as Thermally Activated Delayed Fluorescence (TADF) can become significant.
In TADF, after initial excitation to the S₁ state, intersystem crossing (ISC) to the T₁ state can occur. If the ΔE_ST is small enough (typically < 0.2 eV), thermal energy from the surroundings can promote a reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state. The subsequent emission from this repopulated S₁ state is delayed relative to the prompt fluorescence. This process allows for the harvesting of triplet excitons, which would otherwise be lost through non-radiative decay or phosphorescence, leading to potentially high internal quantum efficiencies in OLEDs.
For this compound derivatives to exhibit TADF, the donor (dibenzofuran-amine) and an acceptor group on the phenyl ring should be electronically decoupled to some extent, often by a twisted geometry, to ensure a small ΔE_ST.
Time-Resolved Spectroscopy for Excited State Lifetime Analysis
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is crucial for understanding the dynamics of the excited state. For a simple fluorophore, a mono-exponential decay of the fluorescence intensity is expected, characterized by the fluorescence lifetime (τ_f).
For a TADF-active derivative of this compound, the fluorescence decay would be more complex, exhibiting a bi-exponential or multi-exponential decay profile. This would consist of a short-lived component corresponding to prompt fluorescence and a long-lived component attributed to the delayed fluorescence from the TADF mechanism. The lifetime of the delayed component can be on the order of microseconds.
A hypothetical time-resolved fluorescence data table for a TADF-active derivative is shown below.
| Component | Lifetime (τ) | Amplitude (%) |
| Prompt Fluorescence | 15 ns | 60 |
| Delayed Fluorescence | 2.5 µs | 40 |
Transient Absorption Spectroscopy
Transient absorption spectroscopy provides information about the excited states, including non-emissive triplet states. After excitation with a pump pulse, a probe pulse measures the change in absorbance of the sample. This technique can directly observe the T₁ state absorption and its decay kinetics. In a TADF molecule, the decay of the triplet state population, monitored by its transient absorption signal, would be correlated with the rise and decay of the delayed fluorescence. This allows for the direct measurement of the rISC rate constant.
Quantum Yield Determination and Stokes Shift Analysis
The photoluminescence quantum yield (PLQY or Φ_PL) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For TADF emitters, the total quantum yield is the sum of the prompt (Φ_p) and delayed (Φ_d) components. High quantum yields are desirable for applications such as OLEDs.
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often observed in molecules that undergo a significant change in geometry or electronic structure upon excitation, such as those exhibiting strong ICT. A larger Stokes shift is generally beneficial for applications as it minimizes self-absorption of the emitted light.
The Stokes shift is expected to increase with solvent polarity for this compound derivatives due to the greater stabilization of the excited ICT state.
A hypothetical data table summarizing these properties for a series of derivatives is presented below.
| Derivative Substituent (on Phenyl) | PLQY (Φ_PL) in Toluene | Stokes Shift (cm⁻¹) in Toluene |
| -H | 0.45 | 4500 |
| -CH₃ | 0.50 | 4600 |
| -OCH₃ | 0.55 | 4800 |
| -CN | 0.85 (TADF) | 6000 |
Electrochemical Behavior and Charge Transport Characteristics
Cyclic Voltammetry Studies for Redox Potentials
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of molecules, providing insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For N-aryldibenzofuran amine derivatives, CV measurements typically reveal reversible or quasi-reversible oxidation processes corresponding to the removal of an electron from the HOMO level, which is primarily localized on the electron-rich amine moiety.
The HOMO level is a critical parameter as it dictates the efficiency of hole injection from the anode and the alignment with the energy levels of adjacent layers in a device. The planarity and π-conjugation of the dibenzofuran (B1670420) unit, combined with the electron-donating nature of the arylamine group, contribute to a relatively high HOMO level, which is a desirable characteristic for efficient hole injection and transport.
Determination of Ionization Potentials and Electron Affinities
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that correspond to the energy required to remove an electron from the HOMO level and the energy released upon adding an electron to the LUMO level, respectively. These values can be estimated from cyclic voltammetry data. The HOMO energy level can be calculated from the onset of the first oxidation peak, while the LUMO energy level can be determined from the onset of the reduction peak or calculated using the HOMO level and the optical bandgap.
For the aforementioned dibenzofuran-based oligomers, the HOMO levels were determined to be in the range that is suitable for application as hole transport materials in perovskite solar cells. mdpi.comnih.govresearchgate.net Theoretical calculations, such as density functional theory (DFT), are often employed to complement experimental findings and provide a deeper understanding of the electronic structure. In these dibenzofuran-based systems, the HOMO is typically distributed over the arylamine moiety, while the LUMO is more localized on the dibenzofuran core. mdpi.com
The table below summarizes the experimentally determined electrochemical and optical properties for a series of dibenzofuran-based hole transport materials, which can serve as a model for understanding the properties of N-Phenyldibenzo[b,d]furan-4-amine.
| Compound | Oxidation Onset (V) | HOMO Level (eV) | Optical Bandgap (eV) | LUMO Level (eV) |
| mDBF | 0.41 | -5.21 | 2.17 | -3.04 |
| bDBF | 0.38 | -5.18 | 2.12 | -3.06 |
| tDBF | 0.37 | -5.17 | 2.11 | -3.06 |
Data sourced from a study on dibenzofuran-based oligomers and is intended to be representative. mdpi.com
Assessment of Hole Mobility and Injection Properties
High hole mobility is a critical requirement for efficient hole transport materials, as it ensures that holes can travel rapidly from the anode to the emissive layer in an OLED or to the perovskite layer in a solar cell, minimizing resistive losses and charge recombination at interfaces. The rigid and planar structure of the dibenzofuran unit, coupled with the charge-carrying capability of the arylamine, generally results in good hole transport characteristics.
The hole mobility of thin films of these materials can be measured using techniques such as the space-charge limited current (SCLC) method. For the doped tDBF oligomer, a high hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹ has been reported, highlighting the excellent charge transport capabilities of this class of materials. mdpi.comnih.govresearchgate.net The ability to form uniform and morphologically stable thin films is also crucial for achieving high mobility and good device performance.
The injection of holes from the anode into the hole transport layer is governed by the energy barrier between the work function of the anode (e.g., indium tin oxide, ITO) and the HOMO level of the HTM. The relatively high HOMO levels of dibenzofuran amine derivatives generally lead to a small injection barrier, facilitating efficient hole injection.
Correlation between Electrochemical Data and Electronic Device Performance
The electrochemical properties of N-aryldibenzofuran amines are directly correlated with their performance in electronic devices. The HOMO and LUMO energy levels, determined through cyclic voltammetry, dictate the energy level alignment within the device architecture, which in turn affects charge injection and the balance of charge carriers.
In OLEDs, the HOMO level of the hole transport layer should be well-matched with the work function of the anode and the HOMO of the emissive layer to ensure efficient hole injection and transport. Similarly, the LUMO level should be sufficiently high to block the leakage of electrons from the emissive layer to the hole transport layer. Dibenzofuran-based materials have been successfully employed as host materials in phosphorescent OLEDs, where their high triplet energy is also a key advantage.
Applications of N Phenyldibenzo B,d Furan 4 Amine in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs) as Active Components
The field of Organic Light-Emitting Diodes (OLEDs) represents the most likely application area for N-Phenyldibenzo[b,d]furan-4-amine. Its chemical structure is analogous to many high-performing materials used in modern OLEDs.
The amine portion of this compound is structurally similar to well-established hole transport materials. An effective Hole Transport Layer (HTL) requires high hole mobility to efficiently inject and transport positive charge carriers from the anode to the emissive layer. The rigidity of the dibenzofuran (B1670420) unit could contribute to a high glass transition temperature (Tg), a desirable property for morphological stability and longer device lifetime. While no specific studies on this compound as an HTL were found, research on other amine-containing dibenzofuran derivatives has shown their potential in this role.
In phosphorescent OLEDs (PhOLEDs), a host material constitutes the majority of the emissive layer and serves to disperse and transfer energy to the phosphorescent dopant (guest). An effective host material must possess a high triplet energy to prevent quenching of the guest's phosphorescence. The dibenzofuran moiety is known to contribute to a high triplet energy. Therefore, this compound is a plausible candidate for a host material.
Research on bipolar host materials incorporating dibenzofuran and amine functionalities has demonstrated promising results. For instance, regioisomers of cyanofluorene-dibenzofuran have been utilized as bipolar host materials in yellow PhOLEDs, achieving high external quantum efficiencies. While this does not directly report on this compound, it supports the potential of the dibenzofuran-amine combination in host materials.
Charge adjustment layers, such as hole-blocking or electron-blocking layers, are crucial for confining charge carriers within the emissive layer, thereby enhancing recombination efficiency. Depending on its energy levels (HOMO and LUMO), this compound could potentially function in such a capacity. However, without experimental data on its energy levels and charge transport characteristics, its suitability for this role remains speculative.
The ultimate utility of any material in an OLED is determined by its impact on key performance metrics. For this compound, one would anticipate that its properties would influence:
Device Efficiency: Measured in terms of external quantum efficiency (EQE, %), current efficiency (cd/A), and power efficiency (lm/W). The efficiency would depend on its ability to transport charge, transfer energy, and contribute to a balanced charge injection and recombination within the device.
Driving Voltage: The voltage required to achieve a certain brightness. Efficient charge injection and transport typically lead to lower driving voltages.
Operational Lifetime: Often reported as LT50 or LT95 (the time for the luminance to decay to 50% or 95% of its initial value). The chemical and morphological stability of the material under electrical stress is a key determinant of lifetime.
A recent study on a blue thermally activated delayed fluorescence (TADF) emitter incorporating a dibenzofuran-amine derivative reported a maximum EQE of 4.9%. While this compound is more complex than this compound, it indicates that the core structure can be a component of efficient emissive materials.
Table 1: Hypothetical Performance Data for OLEDs Incorporating this compound No specific experimental data is available for this compound. This table is for illustrative purposes only and is based on typical performance ranges for related materials.
| Role | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Driving Voltage (V) |
|---|---|---|---|---|
| Hole Transport Layer | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Given the hole-transporting nature of the amine moiety, this compound could potentially be investigated as a p-type semiconductor in OFETs. Key parameters of interest would be its hole mobility (μ) and the on/off current ratio. The rigid and planar structure of the dibenzofuran core could facilitate intermolecular π-π stacking, which is beneficial for charge transport. However, no research has been published that evaluates this compound in this application.
Table 2: Key Parameters for OFET Performance No specific experimental data is available for this compound.
| Parameter | Unit | Desired Value |
|---|---|---|
| Hole Mobility (μh) | cm²/Vs | High |
| On/Off Current Ratio | - | High |
Organic Photovoltaic Cells (OPVs)
In Organic Photovoltaic (OPV) cells, organic materials are used to absorb light and generate charge carriers. Typically, a blend of a donor and an acceptor material is used. The amine component of this compound suggests it could act as an electron donor material. Its performance in an OPV would be evaluated based on power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The light absorption properties of this compound would be a critical factor in determining its suitability for this application. There is currently no published research on the use of this compound in OPVs.
Table 3: Key Parameters for OPV Performance No specific experimental data is available for this compound.
| Parameter | Unit | Description |
|---|---|---|
| Power Conversion Efficiency (PCE) | % | Overall efficiency of converting light to electricity |
| Open-Circuit Voltage (Voc) | V | Maximum voltage from the cell at zero current |
| Short-Circuit Current Density (Jsc) | mA/cm² | Maximum current from the cell at zero voltage |
Design Principles for Enhancing Performance in Organic Electronics
Molecular Design Strategies for Balanced Charge Transport
Balanced charge transport, the commensurate injection and mobility of holes and electrons, is a critical factor in achieving high efficiency and long operational lifetimes in organic electronic devices. The molecular structure of this compound, which combines a rigid dibenzofuran core with a triphenylamine-like moiety, provides a versatile platform for tuning charge transport properties.
The dibenzofuran unit, a planar and rigid structure, contributes to good thermal stability and a high glass transition temperature (Tg), which are essential for the morphological stability of thin films in devices. mdpi.com The nitrogen atom of the amine group and the oxygen atom of the furan (B31954) ring act as electron-donating moieties, which generally favor hole transport.
Key molecular design strategies for achieving balanced charge transport in derivatives of this compound include:
Substitution Position: The point of attachment of the phenylamine group to the dibenzofuran core significantly influences the electronic properties. Theoretical and experimental studies on similar dibenzofuran derivatives have shown that altering the substitution position can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org For instance, substitution at the 4-position, as in the titular compound, can lead to different electronic and steric environments compared to substitution at the 2- or 3-positions, thereby affecting charge injection barriers and intermolecular packing. nih.gov
Functionalization of the Phenyl Ring: The peripheral phenyl ring of the N-phenyl group offers a site for chemical modification. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., cyano, fluoro) can fine-tune the HOMO and LUMO energy levels. For example, incorporating p-methoxyaniline has been shown to deepen the HOMO level in similar hole transport materials (HTMs), which can lead to better energy level alignment with the perovskite layer in solar cells and improved hole injection. researchgate.net
Extension of π-Conjugation: Extending the π-conjugated system of the molecule can enhance intermolecular π-π stacking and improve charge mobility. This can be achieved by introducing additional aromatic rings or π-conjugated linkers. Research on oligomers incorporating dibenzofuran units has demonstrated that extending the π-conjugation can lead to significantly increased hole mobility. researchgate.net
Steric Hindrance: The introduction of bulky substituents can control the degree of intermolecular interaction and prevent undesirable crystallization in thin films, which can be detrimental to device performance. openreadings.eu The propeller-like structure of the triphenylamine (B166846) moiety itself contributes to forming stable amorphous films. researchgate.net
Below is an illustrative data table showcasing how modifications to a core dibenzofuran-amine structure can influence key properties for charge transport, based on findings for analogous compounds.
| Compound Modification | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (°C) | Rationale for Performance Change |
| Base Structure (Analogous) | -5.4 | 1.0 x 10⁻⁴ | 120 | Reference properties of a simple dibenzofuran-amine. |
| Addition of Methoxy Group | -5.3 | 1.2 x 10⁻⁴ | 125 | Electron-donating group raises HOMO, slightly improving hole injection. |
| Extended π-Conjugation | -5.5 | 5.0 x 10⁻⁴ | 140 | Increased conjugation enhances intermolecular overlap and charge hopping. |
| Bulky Alkyl Substituent | -5.4 | 8.0 x 10⁻⁵ | 135 | Steric hindrance can reduce π-stacking and mobility but improves film morphology. |
This table is illustrative and compiled from general findings for the dibenzofuran-amine class of materials. Specific values for this compound may vary.
Engineering for Enhanced Exciton (B1674681) Formation and Utilization
In OLEDs, the efficient generation of light is dependent on the formation of excitons (electron-hole pairs) and their subsequent radiative decay. This compound and its derivatives can be engineered to enhance these processes, particularly when used as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. openreadings.eunih.gov
Key engineering strategies for enhanced exciton management include:
High Triplet Energy (ET): To act as an effective host for phosphorescent or TADF emitters, the host material must possess a triplet energy level higher than that of the dopant emitter. This prevents the back-transfer of energy from the emitter to the host, thus confining excitons on the emissive guest molecules and maximizing their radiative decay. The rigid dibenzofuran core is beneficial for maintaining a high triplet energy.
Balanced Charge Injection and Transport: As discussed previously, balanced charge fluxes are crucial. An imbalance can lead to the accumulation of one type of charge carrier in the emissive layer, which can quench excitons and lead to device degradation. The ambipolar nature of charge transport can be improved by incorporating both electron-donating and electron-withdrawing moieties into the molecular structure.
Thermally Activated Delayed Fluorescence (TADF): The design of molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) can enable TADF. In such materials, non-emissive triplet excitons can be converted to emissive singlet excitons through reverse intersystem crossing (RISC), a thermally activated process. This allows for the harvesting of all electrically generated excitons, potentially leading to near-100% internal quantum efficiency. nih.gov Molecular design for TADF often involves creating a charge-transfer excited state with a significant spatial separation of the HOMO and LUMO. nih.gov The donor-acceptor structure inherent in this compound (amine as donor, dibenzofuran as a potential acceptor or part of a larger acceptor system) makes it a candidate for inclusion in TADF-active molecules.
Suppression of Non-Radiative Decay Pathways: Molecular rigidity is a key factor in minimizing non-radiative decay. The rigid dibenzofuran framework helps to reduce vibrational and rotational energy losses from the excited state, thereby increasing the probability of radiative decay (light emission). nih.gov
The following table illustrates the effect of molecular engineering on properties relevant to exciton utilization in host materials based on analogous dibenzofuran structures.
| Molecular Engineering Strategy | Triplet Energy (ET) (eV) | ΔEST (eV) | Photoluminescence Quantum Yield (PLQY) (%) | Rationale for Performance Change |
| Base Host (Analogous) | 2.85 | 0.45 | 65 | Reference properties of a dibenzofuran-based host. |
| Increased Torsional Angle | 2.95 | 0.20 | 80 | Twisting the donor-acceptor linkage can decrease ΔEST, promoting TADF. |
| Rigidification of Structure | 2.90 | 0.40 | 75 | A more rigid structure reduces non-radiative decay, increasing PLQY. |
| Addition of Strong Acceptor | 2.75 | 0.15 | 85 | Enhances charge transfer character, further reducing ΔEST for efficient TADF. |
This table is illustrative and compiled from general findings for the dibenzofuran-amine class of materials. Specific values for this compound may vary.
Future Research Directions and Emerging Trends for N Phenyldibenzo B,d Furan 4 Amine in Advanced Materials
Development of Novel Synthetic Routes for Scalability and Sustainability
The widespread application of N-Phenyldibenzo[b,d]furan-4-amine in advanced materials is contingent upon the development of synthetic routes that are not only high-yielding but also scalable and environmentally sustainable. Current research efforts are focused on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Future synthetic strategies are expected to increasingly employ palladium-catalyzed cross-coupling reactions , which have already proven effective in the synthesis of dibenzofuran (B1670420) derivatives. organic-chemistry.orgnih.gov These methods offer a high degree of control over the final structure and can be adapted for larger-scale production. organic-chemistry.org Furthermore, the development of one-pot synthesis protocols is a key area of interest. Such procedures, which combine multiple reaction steps into a single operation, can significantly improve efficiency and reduce the environmental impact of the synthesis. organic-chemistry.org
A particularly promising trend is the exploration of electrochemical synthesis . Electrocatalytic methods, such as the hydrocarboxylation of styrenes using CO2, demonstrate the potential for using electricity as a green reagent to drive chemical transformations under mild conditions. acs.orgacs.org Applying similar principles to the synthesis of this compound and its derivatives could lead to more sustainable and cost-effective production processes.
Moreover, there is a growing emphasis on utilizing renewable starting materials . Research into the conversion of biomass into valuable chemical intermediates, such as nitrogen-containing furan (B31954) derivatives, highlights a potential long-term strategy for the sustainable production of the core chemical scaffolds of advanced materials. organic-chemistry.org
Exploration of Advanced Spectroscopic Techniques for In-Situ Analysis
To fully understand and optimize the performance of materials based on this compound, it is crucial to characterize their behavior within functioning devices. Advanced spectroscopic techniques that allow for in-situ analysis are therefore becoming indispensable tools for researchers.
In-situ, layer-specific spectroscopic analysis is a powerful method for probing the photophysical and photochemical changes that occur within individual layers of an Organic Light-Emitting Diode (OLED) during operation. acs.orgbohrium.comacs.org By using materials with distinct emission spectra and lifetimes for each layer, it is possible to decouple processes like photochemical bleaching and photophysical quenching, providing a detailed understanding of degradation mechanisms. acs.orgacs.org
Super-resolution spectroscopy offers the ability to image operating OLEDs with nanoscale spatial resolution, revealing the correlation between local molecular packing and electroluminescence. researchgate.net This technique can identify nanoscopic defects that are not observable with conventional microscopy, offering valuable insights for improving material and device design. researchgate.net
Impedance spectroscopy is another valuable tool for characterizing the electrical properties of organic electronic devices. jkps.or.kr By modeling the device as an equivalent circuit of resistors and capacitors, this technique can provide information about contact resistance, parallel resistance, and capacitance, which are all critical parameters for device performance. jkps.or.kr The application of these advanced spectroscopic methods to devices incorporating this compound will be crucial for elucidating structure-property relationships and guiding the design of more robust and efficient materials.
Integration with Emerging Organic Semiconductor Architectures
The versatile properties of this compound make it a prime candidate for integration into a variety of emerging organic semiconductor architectures beyond conventional OLEDs.
In the field of photovoltaics , dibenzofuran derivatives are being explored for their potential use in perovskite solar cells . The tunable electronic properties of these materials could be leveraged to optimize energy level alignment and charge transport at the interfaces within the solar cell, leading to improved efficiency and stability.
The development of flexible and wearable electronics represents another significant opportunity. The inherent processability of organic materials allows for their deposition on flexible substrates, opening up possibilities for applications such as flexible displays, sensors, and wearable health monitors. The rigidity of the dibenzofuran unit can contribute to the morphological stability of the thin films, which is crucial for the long-term performance of flexible devices.
Furthermore, the electron-rich nature of the this compound structure makes it a candidate for use in organic sensors . The interaction of the material with specific analytes could lead to changes in its photophysical or electrical properties, forming the basis for a sensing mechanism.
Advanced Computational Approaches for Predictive Material Design
Computational modeling has become an indispensable tool in the design and development of new organic materials. By predicting the properties of a molecule before it is synthesized, computational methods can significantly accelerate the discovery of high-performance materials.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to calculate the electronic structure, and optical properties of molecules. rsc.orgrsc.orgmdpi.com These calculations can provide valuable insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energies, and charge transfer characteristics of this compound and its derivatives. rsc.orgrsc.org This information is critical for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices. rsc.org
Computational studies can also be used to investigate the effects of different substituents and substitution patterns on the properties of the dibenzofuran core. nih.gov This allows for a systematic, in silico screening of a large number of potential candidate molecules, enabling researchers to focus their synthetic efforts on the most promising structures. The use of these predictive modeling techniques will be instrumental in rationally designing the next generation of materials based on this compound.
Rational Design of Multi-Functional Dibenzofuran-Based Materials
A key trend in materials science is the development of multi-functional materials that can perform several roles within a single device. The this compound scaffold is an excellent platform for the rational design of such materials.
By combining the electron-donating phenylamine moiety with electron-accepting units, it is possible to create bipolar host materials for phosphorescent OLEDs. rsc.orgrsc.orgresearchgate.net These materials can transport both holes and electrons, leading to a more balanced charge distribution within the emissive layer and improved device efficiency and lifetime. rsc.org The strategic placement of different functional groups on the dibenzofuran core allows for the fine-tuning of the material's charge transport properties and triplet energy. nih.govrsc.org
Furthermore, the rigid and planar structure of the dibenzofuran unit can be exploited to design materials with high thermal stability and morphological robustness, which are crucial for the long-term operational stability of OLEDs. elsevierpure.comrsc.org The development of multi-functional materials based on this compound, where properties such as charge transport, triplet energy, and thermal stability are all optimized within a single molecule, represents a significant step towards the realization of next-generation organic electronic devices.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-Phenyldibenzo[b,d]furan-4-amine in laboratory settings?
- Methodological Answer :
- Always use PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Store in a cool, dry, ventilated area , away from ignition sources or oxidizing agents .
- For spills, use inert absorbents (e.g., sand) and dispose of waste via certified hazardous waste contractors .
Q. What synthetic routes are available for this compound?
- Methodological Answer :
- A multi-step synthesis from 1,5-diarylpyrazole intermediates via Ullmann coupling or Buchwald-Hartwig amination is common.
- Example: React dibenzo[b,d]furan-4-amine with iodobenzene under palladium catalysis (e.g., Pd(OAc)₂, Xantphos ligand) in toluene at 100–110°C for 12–24 hours .
- Monitor reaction progress using TLC (silica gel, hexane/EtOAc eluent) and purify via column chromatography .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).
- Mass Spectrometry (MS) : Look for molecular ion peak at m/z 259.302 (C₁₈H₁₃NO) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm) and amine protons (δ 5.2–5.5 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping aromatic signals and confirm connectivity .
- Compare experimental X-ray crystallography data (e.g., C–N bond lengths: ~1.36 Å) with computational models (DFT/B3LYP) .
- Cross-validate with FT-IR (N–H stretch: ~3400 cm⁻¹) and UV-Vis (λmax ~280 nm for π→π* transitions) .
Q. What strategies mitigate environmental risks associated with this compound?
- Methodological Answer :
- Conduct Ames testing to assess mutagenicity (e.g., using Salmonella typhimurium strains TA98/TA100) .
- Evaluate aquatic toxicity via OECD Test Guideline 201: Use Daphnia magna to determine EC₅₀ values .
- Design photocatalytic degradation experiments using TiO₂ nanoparticles under UV light to study breakdown products .
Q. How can synthetic byproducts or isomers be minimized during scale-up?
- Methodological Answer :
- Optimize reaction stoichiometry (e.g., 1.1–1.2 equivalents of aryl halide to avoid excess reagent).
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Employ flow chemistry systems for precise temperature/pressure control, reducing side reactions .
Q. What computational tools are effective for predicting the electronic properties of this compound?
- Methodological Answer :
- Perform DFT calculations (Gaussian 16, B3LYP/6-311G**) to predict HOMO/LUMO energies and charge distribution .
- Simulate UV-Vis spectra using TD-DFT to correlate with experimental data for optoelectronic applications .
- Analyze molecular electrostatic potential (MEP) maps to identify reactive sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
